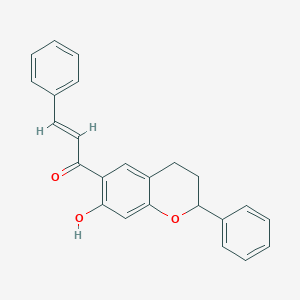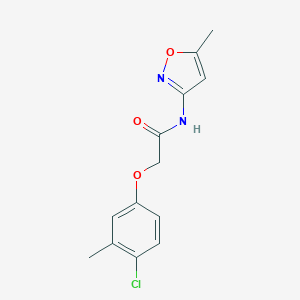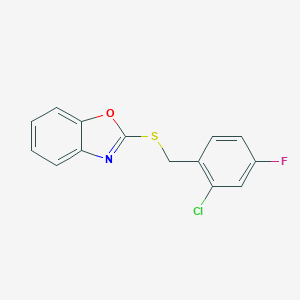
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one, also known as Hesperitin chalcone, is a naturally occurring flavonoid found in citrus fruits. It has been studied extensively for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer effects. In
Wirkmechanismus
The mechanism of action of 1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, as well as to activate antioxidant pathways that protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound chalcone has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may help to slow or stop the progression of cancer. In addition, it has been found to have neuroprotective effects, which may help to prevent or treat neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone has several advantages for lab experiments. It is a naturally occurring compound that is readily available, and it can be synthesized in high purity. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. It has a relatively low solubility in water, which can limit its bioavailability and make it difficult to work with in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several directions for future research on 1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine its efficacy and safety in humans, as well as to elucidate its mechanism of action. Another area of interest is its potential use in the treatment of neurodegenerative disorders. Studies are needed to determine its effects on cognitive function and to identify the mechanisms underlying its neuroprotective effects. Finally, further studies are needed to optimize the synthesis method of this compound chalcone and to develop new methods for its delivery and formulation.
Synthesemethoden
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone can be synthesized through a reaction between hesperetin and benzaldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of the product, and it has been successfully scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenyl-2-propen-1-one chalcone has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant and anti-inflammatory effects, which may help to reduce the risk of chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. In addition, it has been found to have anti-cancer properties, making it a potential candidate for cancer treatment.
Eigenschaften
Molekularformel |
C24H20O3 |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(E)-1-(7-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C24H20O3/c25-21(13-11-17-7-3-1-4-8-17)20-15-19-12-14-23(18-9-5-2-6-10-18)27-24(19)16-22(20)26/h1-11,13,15-16,23,26H,12,14H2/b13-11+ |
InChI-Schlüssel |
PQJJUGDLEZTYRQ-ACCUITESSA-N |
Isomerische SMILES |
C1CC2=CC(=C(C=C2OC1C3=CC=CC=C3)O)C(=O)/C=C/C4=CC=CC=C4 |
SMILES |
C1CC2=C(C=C(C(=C2)C(=O)C=CC3=CC=CC=C3)O)OC1C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=CC(=C(C=C2OC1C3=CC=CC=C3)O)C(=O)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-4-(2-methylphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283905.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(4-isopropylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283907.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283910.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283921.png)


![2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl (3,4-diethoxyphenyl)acetate](/img/structure/B283927.png)
